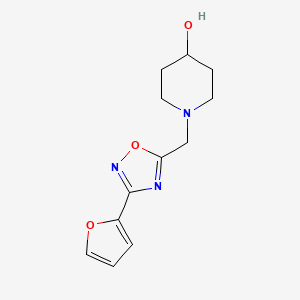
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl oxadiazole intermediate, which is then coupled with piperidin-4-ol under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: Substitution reactions can occur at the furan ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the furan or piperidine rings.
Aplicaciones Científicas De Investigación
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-aminothiazole derivatives: These compounds share some structural similarities and are also studied for their medicinal properties.
Indole-1,3,4-oxadiazole based sulfonyl triazoles: These compounds have similar oxadiazole rings and are explored for their anticancer activities.
Uniqueness
1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is unique due to its combination of a furan ring, an oxadiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15N3O3/c16-9-3-5-15(6-4-9)8-11-13-12(14-18-11)10-2-1-7-17-10/h1-2,7,9,16H,3-6,8H2 |
Clave InChI |
PWCHGMUZTZSWKC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CC2=NC(=NO2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


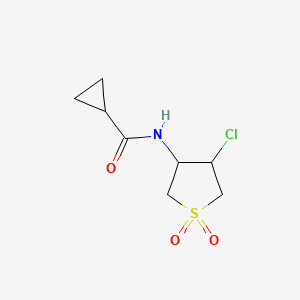

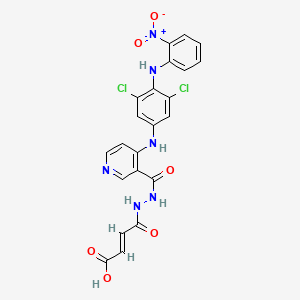
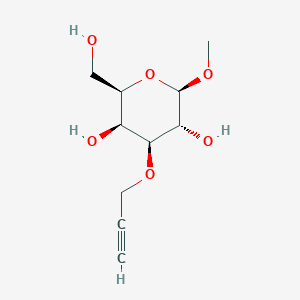



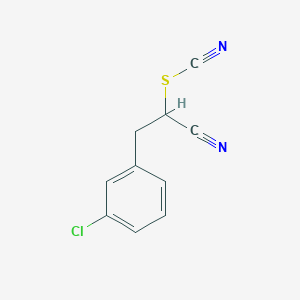
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)



![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)

